molecular formula C12H10Cl2 B050593 1,8-Bis(chloromethyl)naphthalene CAS No. 50585-29-0

1,8-Bis(chloromethyl)naphthalene

Cat. No. B050593
CAS RN: 50585-29-0
M. Wt: 225.11 g/mol
InChI Key: RBOMVULADCTBLK-UHFFFAOYSA-N
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Description

1,8-Bis(chloromethyl)naphthalene is a chemical compound with the molecular formula C12H10Cl2 and a molecular weight of 225.117 g/mol . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of 1,8-Bis(chloromethyl)naphthalene involves a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This results in the corresponding chloromethyl derivatives in good to excellent yields .


Molecular Structure Analysis

The molecular structure of 1,8-Bis(chloromethyl)naphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

  • Laser-Induced Reactions : A study by Ouchi, Koga, and Adam (1997) investigated the two-photon chemistry of 1,8-bis(chloromethyl)naphthalene using laser photolysis techniques. This research is significant for understanding the reaction pathways and intermediate formation under different photolytic conditions, which can be relevant for applications in photochemistry and materials science (Ouchi, Koga, & Adam, 1997).

  • Synthesis of Phosphanyl Naphthalenes : Karaçar, Thönnessen, Jones, Bartsch, and Schmutzler (1997) synthesized 1,8-bis(phosphanyl)naphthalenes by reacting 1,8-dilithionaphthalene with bis(dimethylamino)-chlorophosphane. Such compounds have potential applications in coordination chemistry and as ligands for metal complexes (Karaçar et al., 1997).

  • Chemical Synthesis and Characterization : The synthesis and characterization of 1,8-bis(2-methoxylethyl)-naphthalene from 1,8-bis(chloromethyl)naphthalene was reported by Wen-hao (2009). Such synthetic routes are important for developing new organic compounds with potential applications in various chemical industries (Wen-hao, 2009).

  • Wavelength Dependence in Photoreactions : Ouchi and Yabe (1992) studied the wavelength dependence on laser-induced two-photon CC bond formation of 1,8-bis(chloromethyl)naphthalene. Understanding the impact of wavelength on these reactions is crucial for optimizing conditions in photochemical synthesis (Ouchi & Yabe, 1992).

  • Preparation and Structural Analysis : Kilian, Slawin, and Woollins (2006) investigated the effects of rigid naphthalene-1,8-diyl backbone in phosphenium formation reactions, using 1,8-bis(diphenylphosphino) naphthalene. This research contributes to our understanding of structural effects in organophosphorus chemistry (Kilian, Slawin, & Woollins, 2006).

Safety and Hazards

1,8-Bis(chloromethyl)naphthalene is considered hazardous. It may cause severe skin burns and eye damage, respiratory irritation, and is harmful if swallowed or in contact with skin . It is advised to use protective measures when handling this chemical .

properties

IUPAC Name

1,8-bis(chloromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOMVULADCTBLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80345502
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,8-Bis(chloromethyl)naphthalene

CAS RN

50585-29-0
Record name 1,8-Bis(chloromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80345502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens to 1,8-bis(chloromethyl)naphthalene upon exposure to UV light?

A1: 1,8-Bis(chloromethyl)naphthalene undergoes photochemical reactions when exposed to UV light. Studies using various lasers (XeCl, KrF, ArF) revealed that the reaction proceeds through a radical intermediate. Initially, one of the chloromethyl groups cleaves homolytically, generating a monoradical intermediate (2). This intermediate can then undergo further photolysis to form acenaphthene (4) as the final product [].

Q2: Is the photolysis of 1,8-bis(chloromethyl)naphthalene a one-step or a multi-step process?

A2: The formation of acenaphthene from 1,8-bis(chloromethyl)naphthalene is a two-photon process []. The first photon generates the monoradical intermediate, and the second photon is required for the subsequent formation of acenaphthene. This was confirmed by time-resolved spectroscopy experiments where the intermediate radical was observed and its lifetime measured [].

Q3: Can 1,8-bis(chloromethyl)naphthalene be used as a starting material for other organic compounds?

A3: Yes, 1,8-bis(chloromethyl)naphthalene can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 1,8-bis(2-methoxyethyl)naphthalene []. This synthesis involves a multi-step procedure including reduction, chlorination, and subsequent etherification reactions.

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